molecular formula C21H17N3O4S2 B2542429 N-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide CAS No. 886898-75-5

N-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide

Cat. No.: B2542429
CAS No.: 886898-75-5
M. Wt: 439.5
InChI Key: VXKVYOPXTXIHDA-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide is a useful research compound. Its molecular formula is C21H17N3O4S2 and its molecular weight is 439.5. The purity is usually 95%.
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Scientific Research Applications

Sulfonamides and Benzothiazoles in Drug Discovery

Sulfonamide Applications

Sulfonamides have a rich history of therapeutic use, extending from antibacterial agents to a variety of other pharmacological applications. The primary sulfonamide moiety is integral to many clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and antipsychotics. Novel sulfonamides continue to be explored for their antitumor activity, particularly targeting tumor-associated isoforms of carbonic anhydrase (CA IX/XII) for antiglaucoma and antitumor agents (Carta, Scozzafava, & Supuran, 2012).

Benzothiazole Significance

Benzothiazoles are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antidiabetic, and antitumor effects. This versatility makes the benzothiazole scaffold a key target in drug discovery, with numerous derivatives demonstrating enhanced activities and lower toxicity. The structural features of benzothiazoles, particularly when substituted at strategic positions, are crucial for their pharmacological profiles (Bhat & Belagali, 2020).

Potential Applications of N-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide

Given the activities of sulfonamides and benzothiazoles, the compound could have potential applications in the following areas:

  • Antiglaucoma Therapies

    Compounds incorporating sulfonamide CAIs have been investigated for their utility in managing glaucoma, a major cause of blindness. These inhibitors work by diminishing intraocular pressure through the reduction of aqueous humor secretion, a mechanism that could be relevant to this compound given its structural features (Masini, Carta, Scozzafava, & Supuran, 2013).

  • Antitumor and Anticancer Agents

    The search for novel antitumor agents has included the exploration of benzothiazole derivatives due to their potential in inhibiting cancer cell growth and proliferation. The incorporation of sulfonamide groups into benzothiazole structures has been a strategy to enhance these effects, suggesting a possible role for the compound in cancer therapy (Pathak, Rathi, Kumar, Kini, & Rao, 2019).

  • Antimicrobial and Anti-inflammatory Uses

    Both benzothiazole and sulfonamide derivatives have been reported to exhibit antimicrobial and anti-inflammatory activities. This indicates a potential for this compound to be explored within these contexts, leveraging the synergistic effects of its composite moieties (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzothiazole derivatives have biological activity and are used in medicinal chemistry .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it has biological activity, it could be studied further for potential medicinal uses .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S2/c1-28-16-9-11-17(12-10-16)30(26,27)24-15-6-4-5-14(13-15)20(25)23-21-22-18-7-2-3-8-19(18)29-21/h2-13,24H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKVYOPXTXIHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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